Cas no 2228654-99-5 (1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one)

1,1,1-Trifluoro-3-(2-methylquinolin-6-yl)propan-2-one is a fluorinated ketone derivative featuring a quinoline scaffold, which imparts unique electronic and steric properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and material science applications. The 2-methylquinolin-6-yl moiety contributes to its potential as a building block for heterocyclic synthesis, particularly in the development of bioactive molecules. This compound’s structural features suggest utility as an intermediate in pharmaceuticals, agrochemicals, or advanced materials, where fluorine substitution is often leveraged to modulate reactivity and physicochemical properties. Its well-defined structure ensures consistency in synthetic applications.
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one structure
2228654-99-5 structure
商品名:1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
CAS番号:2228654-99-5
MF:C13H10F3NO
メガワット:253.2198138237
CID:6553296
PubChem ID:165970582

1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
    • 2228654-99-5
    • EN300-1939619
    • インチ: 1S/C13H10F3NO/c1-8-2-4-10-6-9(3-5-11(10)17-8)7-12(18)13(14,15)16/h2-6H,7H2,1H3
    • InChIKey: CINRJELZMNTFTH-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=CC2C(=CC=C(C)N=2)C=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 253.07144843g/mol
  • どういたいしつりょう: 253.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939619-0.5g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
0.5g
$1014.0 2023-09-17
Enamine
EN300-1939619-1g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
1g
$1057.0 2023-09-17
Enamine
EN300-1939619-0.05g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1939619-0.1g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
0.1g
$930.0 2023-09-17
Enamine
EN300-1939619-0.25g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1939619-5.0g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
5g
$2277.0 2023-05-23
Enamine
EN300-1939619-2.5g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1939619-1.0g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
1g
$785.0 2023-05-23
Enamine
EN300-1939619-10.0g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
10g
$3376.0 2023-05-23
Enamine
EN300-1939619-10g
1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one
2228654-99-5
10g
$4545.0 2023-09-17

1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one 関連文献

1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-oneに関する追加情報

Introduction to 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one (CAS No. 2228654-99-5)

1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228654-99-5, represents a unique molecular architecture that combines a trifluoromethyl group with a quinoline scaffold, making it a promising candidate for further exploration in drug discovery and development. The structural features of this molecule not only contribute to its chemical reactivity but also open up possibilities for its application in various therapeutic areas.

The presence of the trifluoromethyl group in the molecular structure is particularly noteworthy. This functional group is well-known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of pharmaceutical compounds. In recent years, the incorporation of trifluoromethyl groups into drug molecules has been extensively studied due to their significant impact on the biological activity and pharmacological profiles of the resulting compounds. The compound in question leverages this property, which may contribute to its potential as an intermediate in the synthesis of more complex pharmaceutical agents.

Additionally, the quinoline moiety is another critical component of this molecule. Quinoline derivatives have a long history of use in medicine, with several well-established drugs derived from this class exhibiting potent antimicrobial, antimalarial, and anticancer properties. The specific substitution pattern in 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one introduces novel interactions that could lead to the discovery of new therapeutic entities with improved efficacy and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools have been instrumental in identifying potential binding sites and understanding how modifications to the molecular structure can influence drug-like properties. In the case of 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one, computational studies suggest that its unique scaffold may interact with biological targets in ways that could be beneficial for therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group often necessitates specialized synthetic methodologies, such as halogenation reactions or metal-catalyzed cross-coupling processes. Similarly, the incorporation of the quinoline ring typically involves cyclization reactions or condensation processes with appropriate precursors. The complexity of these synthetic routes underscores the importance of skilled chemists in developing efficient and scalable production methods.

In terms of applications, 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one holds promise as a building block for more complex molecules. Its structural features make it a versatile intermediate that could be further modified to produce novel drugs targeting various diseases. For instance, modifications to the quinoline scaffold could lead to compounds with enhanced bioavailability or selectivity for specific biological pathways. The trifluoromethyl group could also be further functionalized to introduce additional pharmacophores or improve metabolic stability.

Current research in medicinal chemistry is increasingly focused on developing drugs with improved pharmacological profiles. This includes enhancing target specificity, reducing toxicity, and prolonging half-life. The compound under discussion may offer advantages in these areas due to its unique structural features. For example, studies have shown that trifluoromethyl-substituted compounds often exhibit better oral bioavailability and longer durations of action compared to their non-fluorinated counterparts.

The quinoline moiety itself has been extensively studied for its potential therapeutic applications. Recent literature highlights several quinoline derivatives that have shown promise in preclinical studies as inhibitors of kinases or other enzymes involved in cancer progression. By incorporating this scaffold into new molecules like 1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one, researchers may uncover novel mechanisms of action or enhance existing ones.

Furthermore, green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this one. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. This includes using catalytic methods instead of stoichiometric reagents and optimizing reaction conditions for energy efficiency. Such approaches not only make the production process more environmentally friendly but also often lead to higher yields and purities.

In conclusion,1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-one (CAS No. 2228654-99-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique combination of structural features—specifically the trifluoromethyl group and quinoline scaffold—makes it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this molecule and related derivatives,1,1,1-trifluoro-3-(2-methylquinolin-6-y l)propan - 2 - one is likely to play an important role in advancing drug discovery efforts across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD